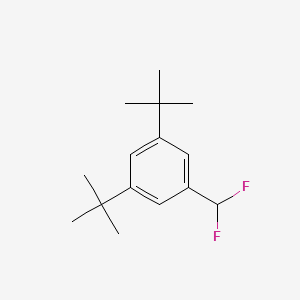
1,3-Di-tert-butyl-5-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-5-(difluoromethyl)benzene is an organic compound with the molecular formula C15H22F2 It is a derivative of benzene, where two tert-butyl groups and one difluoromethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-di-tert-butylbenzene with a difluoromethylating agent under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-(difluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds .
Scientific Research Applications
1,3-Di-tert-butyl-5-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the difluoromethyl group, resulting in different chemical properties.
1,3-Di-tert-butyl-5-methylbenzene: Contains a methyl group instead of a difluoromethyl group, leading to variations in reactivity and applications
Uniqueness
Its combination of steric hindrance from the tert-butyl groups and the reactivity of the difluoromethyl group makes it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C15H22F2 |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(difluoromethyl)benzene |
InChI |
InChI=1S/C15H22F2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9,13H,1-6H3 |
InChI Key |
IGULQQQLPGBNHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(F)F)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















